methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Overview
Description
Methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H27N3O3S2 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.14938408 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Structure Analysis
Synthesis of Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues have been designed and synthesized for use in peptide/peptoid conformation elucidation studies. These derivatives feature a ring that limits the conformational flexibility of the side chain while allowing further derivatization (Horwell et al., 1994). A similar approach could be relevant for synthesizing and studying the compound , focusing on its conformational properties and potential for further chemical modifications.
Hydrogen Bonding in Anticonvulsant Enaminones : The study of anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, has revealed insights into hydrogen bonding patterns. This type of analysis can provide valuable information on the structural characteristics and stability of similar compounds (Kubicki et al., 2000).
Potential Biological Activities
Biologically Active Thiophene-3-carboxamide Derivatives : Thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities. The structural analysis indicated that intramolecular hydrogen bonding contributes to locking the molecular conformation, which may influence biological activity (Vasu et al., 2005). Research on compounds with a similar backbone could explore their potential as antimicrobial agents.
Synthesis and Antibacterial Activity of Cycloalkylthiophene-Schiff Bases : Novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and related compounds have been synthesized and tested for antibacterial activity against various pathogenic strains. Some compounds showed activity comparable to standard antibiotics (Altundas et al., 2010). This suggests that structurally related compounds might also possess significant biological properties worth investigating.
Properties
IUPAC Name |
methyl 2-[[4-(4-hydroxyphenyl)piperazine-1-carbothioyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-28-21(27)19-17-5-3-2-4-6-18(17)30-20(19)23-22(29)25-13-11-24(12-14-25)15-7-9-16(26)10-8-15/h7-10,26H,2-6,11-14H2,1H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDLEVHDKZEBAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=S)N3CCN(CC3)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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